Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside
Description
Nomenclature and Identification
The compound is known by several names in scientific literature and commercial contexts:
Structural Features
The molecule comprises three distinct structural components:
- A tetradecyl (C14) alkyl chain serving as the hydrophobic tail
- A beta-D-glucopyranoside unit directly connected to the alkyl chain
- An alpha-D-glucopyranoside unit attached to the 4-position of the first glucose unit
This structure gives the molecule its amphipathic character, with a well-defined hydrophilic-hydrophobic balance that determines its surfactant properties. The compound has 10 defined stereocenters, contributing to its specific three-dimensional arrangement and biological activity.
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-tetradecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPROSIGWJBJGA-IWODYCRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433039 | |
| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18449-82-6 | |
| Record name | Tetradecyl-β-D-maltoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18449-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, tetradecyl 4-O-α-D-glucopyranosyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
N-Tetradecyl-Beta-D-Maltoside, also known as Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside or Tetradecyl-|A-D-maltoside, is a type of alkylglycoside surfactant. The primary targets of this compound are the lipid bilayers of cell membranes. It interacts with these targets to enhance the solubility of membrane proteins and facilitate their extraction and purification.
Mode of Action
The compound works by inserting its alkyl chain into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This allows for the extraction of membrane proteins, which can then be studied in a solubilized, functional state. It has been used in the refolding and reassembly of recombinant alpha and beta chains of the class II major histocompatibility molecules (MHC-II) HLA-DRB5*0101.
Biochemical Pathways
It is known that the compound can modulate the activity of certain enzymes, such as acetylcholinesterase.
Pharmacokinetics
It is known that the compound is soluble in water, which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of N-Tetradecyl-Beta-D-Maltoside’s action is the solubilization of membrane proteins, facilitating their extraction and purification for further study. This can provide valuable insights into the structure and function of these proteins, contributing to our understanding of various biological processes and diseases.
Action Environment
The action of N-Tetradecyl-Beta-D-Maltoside can be influenced by various environmental factors. For example, the compound’s efficacy as a surfactant can be affected by the presence of other substances that interact with cell membranes. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and effectiveness. .
Biochemical Analysis
Biochemical Properties
N-TETRADECYL-BETA-D-MALTOSIDE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily due to its function as an absorption enhancer. It can increase the nasal absorption of regular human insulin or the fast-acting insulin analog lyspro-insulin.
Cellular Effects
The effects of N-TETRADECYL-BETA-D-MALTOSIDE on various types of cells and cellular processes are profound. It influences cell function by enhancing the absorption of therapeutic agents across mucosal membranes. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
N-TETRADECYL-BETA-D-MALTOSIDE exerts its effects at the molecular level through several mechanisms. It enhances absorption by both paracellular and transcellular routes. This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of N-TETRADECYL-BETA-D-MALTOSIDE may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of N-TETRADECYL-BETA-D-MALTOSIDE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
N-TETRADECYL-BETA-D-MALTOSIDE is involved in metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels.
Transport and Distribution
N-TETRADECYL-BETA-D-MALTOSIDE is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Biological Activity
Tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside is a glycoside compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, pharmacological effects, and relevant research findings.
Structural Characteristics
This compound is classified as a heteromolecule with the molecular formula . Its structure features a tetradecyl chain linked to a glucopyranosyl moiety, which is further connected to another glucopyranoside unit. The compound's IUPAC name is:
This complex structure contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds with similar glycosidic structures exhibit significant anticancer properties. For instance, research on various saponins and glycosides has shown that they can inhibit cancer cell proliferation and induce apoptosis in several cancer lines. This compound may share these properties due to its structural similarities with other known anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Kaempferol 7-O-neohesperidoside | A549 | 0.53 |
| Luteolin derivatives | A549 | 0.051 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented extensively. For example, certain triterpenoid saponins have demonstrated the ability to inhibit nitric oxide production in RAW 264.7 macrophages, suggesting a potential for anti-inflammatory applications. Research indicates that this compound may also possess similar anti-inflammatory effects due to its glycosidic nature.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that its biological effects may involve:
- Inhibition of key signaling pathways : Similar compounds have been shown to modulate pathways involved in inflammation and cancer progression.
- Interaction with cellular receptors : Glycosides often interact with specific cellular receptors, influencing various biological responses.
Case Studies
- Study on Saponins : A study evaluated the anti-inflammatory effects of saponins derived from various plant sources. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for similar glycosides like this compound.
- Anticancer Activity Assessment : In vitro assays on structurally related glycosides demonstrated cytotoxic effects against multiple cancer cell lines. Further research is required to establish the specific activity of this compound in these contexts.
Scientific Research Applications
2.1. Membrane Protein Studies
One of the primary applications of tetradecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside is in the study of membrane proteins. Its amphiphilic nature allows it to solubilize membrane proteins while maintaining their functional integrity.
- Case Study : Research has demonstrated that this compound can effectively stabilize membrane proteins for crystallization, which is crucial for X-ray crystallography studies aimed at understanding protein structure and function .
2.2. Drug Delivery Systems
This compound has potential uses in drug delivery systems due to its ability to form micelles.
- Mechanism : The hydrophobic tetradecyl tail can encapsulate hydrophobic drugs, while the glucopyranosyl head can enhance solubility in aqueous environments, facilitating drug transport across biological membranes .
2.3. Inhibitory Activity Against Enzymes
Recent studies have indicated that this compound exhibits inhibitory activity against certain enzymes, such as alpha-glucosidase.
- Research Findings : In vitro studies have shown that this compound can inhibit alpha-glucosidase activity, which is relevant for managing postprandial blood glucose levels in diabetic patients . This suggests a potential role in developing therapeutic agents for diabetes management.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Alkyl Chain Length and Glycosidic Linkage
- Dodecyl-α-D-glucopyranoside (Compound 1): Shorter alkyl chain (C12) with α-glycosidic linkage. Exhibits higher critical micelle concentration (CMC) compared to tetradecyl derivatives due to reduced hydrophobicity .
- Methyl 4-O-methyl-β-D-glucopyranosyl-(1→4)-β-D-glucopyranoside (Compound 6): Lacks an alkyl chain but features a methyl group and 4-O-methyl substitution. Primarily used as a cellulose model compound due to its flat molecular conformation and crystallinity .
- Tetradecyl-2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside: Differs in substituents (acetyl and acetamido groups), enhancing lipophilicity and altering solubility profiles. Used in biomedical research for drug discovery .
Glycosidic Bond Configuration
- Phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl-(1→6)-2-acetamido-2-deoxy-D-glucopyranose (Compound 17): Contains a 1→6 glycosidic linkage and deoxy sugars, reducing steric hindrance and increasing enzymatic stability compared to 1→4 linkages .
- 4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside: Features nitro and acetyl groups, making it a chromogenic substrate for glycosidase assays .
Physicochemical Properties
Table 1: Key Physicochemical Comparisons
Research Findings and Trends
- Structural Insights : NMR and X-ray crystallography reveal that alkyl chain length and glycosidic bond orientation significantly impact micelle formation and crystal packing .
- Lumping Strategies: Compounds with similar backbones (e.g., tetradecyl vs. dodecyl glucopyranosides) are often "lumped" in computational models to simplify surfactant behavior predictions .
- Emerging Applications : Fluorinated derivatives are gaining attention for tuning physicochemical parameters in glycoconjugate vaccines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Tetradecyl 4-O-α-D-Glucopyranosyl-β-D-Glucopyranoside, and how can purity be validated?
- Methodology : Synthesis typically involves glycosylation using protected sugar donors (e.g., trichloroacetimidates) and tetradecyl alcohol under acidic catalysis. For example, Koenigs-Knorr conditions (AgOTf or BF₃·Et₂O) can activate glycosyl donors. Post-synthesis, purification via column chromatography (e.g., silica gel with EtOAc/hexanes gradient) is critical. Purity validation requires HPLC with evaporative light scattering detection (ELSD) or NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm for α/β linkages) .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm glycosidic bond formation (anomeric protons and carbons) and alkyl chain integration. DEPT-135 and HSQC can resolve overlapping signals.
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to verify molecular weight (e.g., C26H50O11, expected [M+Na]<sup>+</sup> ≈ 585.3).
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and glycosidic ether (1100–1150 cm⁻¹) stretches .
Advanced Research Questions
Q. How does the tetradecyl chain length influence micelle formation compared to shorter alkyl analogs (e.g., octyl or decyl derivatives)?
- Methodology : Use dynamic light scattering (DLS) to measure critical micelle concentration (CMC) and micelle size. Longer alkyl chains (tetradecyl vs. octyl) lower CMC due to increased hydrophobicity. For example, tetradecyl derivatives may exhibit CMC values ~0.1 mM vs. 1–5 mM for octyl analogs. Small-angle X-ray scattering (SAXS) can further analyze micelle morphology .
Q. What experimental designs address contradictions in reported enzymatic hydrolysis rates of this compound?
- Methodology : Variations in hydrolysis rates (e.g., β-glucosidase activity) may stem from assay conditions (pH, temperature) or enzyme source. Standardize assays using 4-nitrophenyl-β-D-glucopyranoside as a control. Kinetic parameters (Km, Vmax) should be compared across studies, and molecular docking can predict enzyme-substrate interactions .
Q. How can this compound be applied in drug delivery systems, and what mechanistic insights support its use?
- Methodology : As a non-ionic surfactant, it stabilizes liposomes or nanoparticles via hydrophobic alkyl chain embedding. For example, encapsulate hydrophobic drugs (e.g., paclitaxel) and monitor release kinetics using dialysis membranes. Confocal microscopy can visualize cellular uptake in vitro. Structural analogs with branched chains (e.g., 2-ethylhexyl) show improved stability, suggesting tetradecyl’s linear chain may enhance drug loading .
Q. What strategies resolve challenges in crystallizing this compound for X-ray diffraction studies?
- Methodology : Crystallization hurdles arise from conformational flexibility. Use mixed solvents (e.g., CH3OH/H2O) and slow evaporation. Co-crystallization with proteins (e.g., lectins) may stabilize the glycosidic moiety. Alternatively, synthesize brominated analogs for heavy-atom derivatization .
Data Analysis and Structural Comparisons
| Property | Tetradecyl Derivative | Octyl Analog | 2-Ethylhexyl Analog |
|---|---|---|---|
| CMC (mM) | 0.1–0.5 | 1–5 | 0.2–0.8 |
| Micelle Size (nm) | 10–20 | 5–15 | 15–30 |
| Enzymatic Hydrolysis | Slow (steric hindrance) | Moderate | Fast (branched chain) |
| Drug Loading Efficiency | High (>80%) | Moderate (50–70%) | Variable (depends on API) |
Data synthesized from surfactant studies of analogous glycosides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
